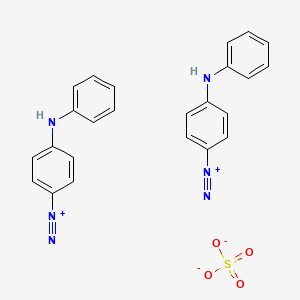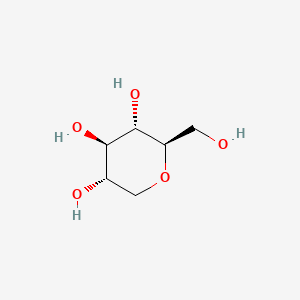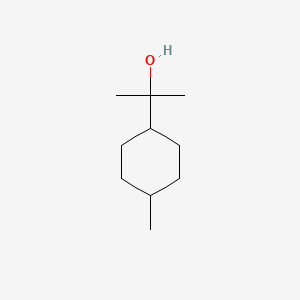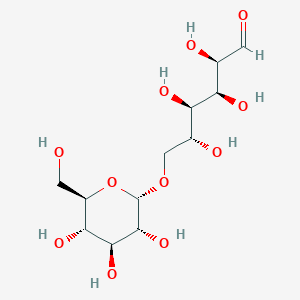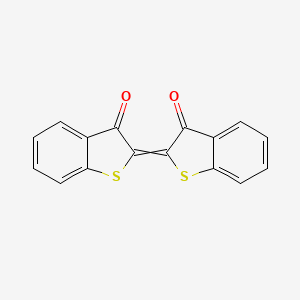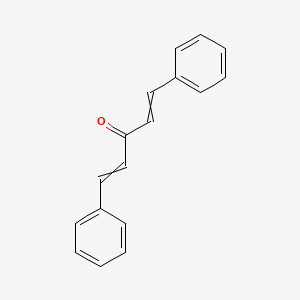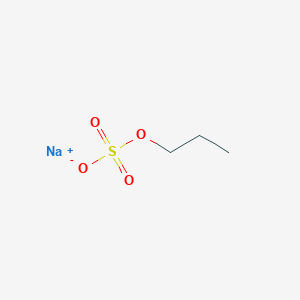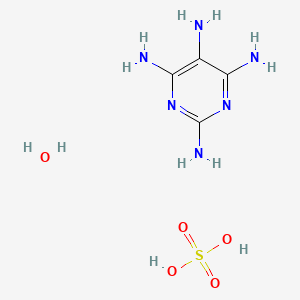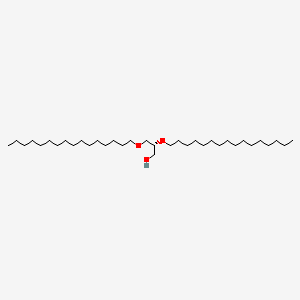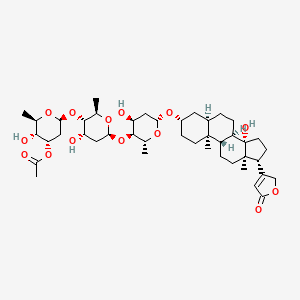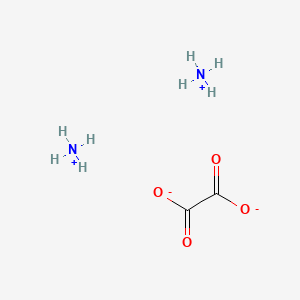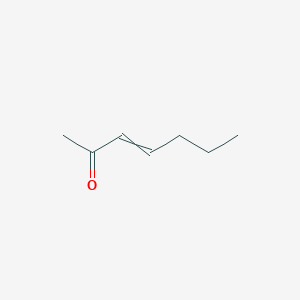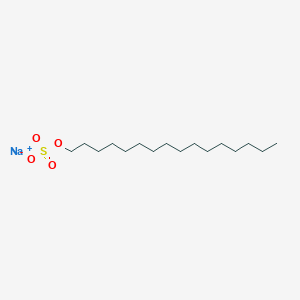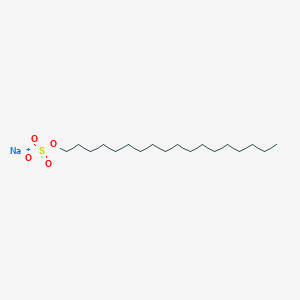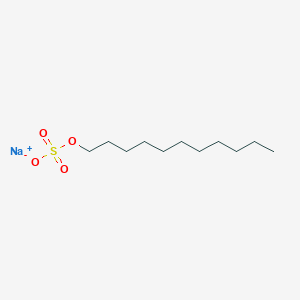
sodium;undecyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium undecyl sulfate: is an organic compound with the chemical formula C11H23NaO4S . It is a white or cream-colored solid that is soluble in water and has a mild odor. This compound is commonly used as an anionic surfactant in various industrial and scientific applications due to its ability to reduce surface tension.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Oxidation: Sodium undecyl sulfate can undergo oxidation reactions to form various oxidized products, such as sodium undecyl sulfonate.
Reduction: Reduction reactions are less common but can occur under specific conditions to produce undecyl alcohol.
Substitution: Substitution reactions can occur, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to substitute the sulfate group.
Major Products Formed:
Oxidation Products: Sodium undecyl sulfonate.
Reduction Products: Undecyl alcohol.
Substitution Products: Various substituted undecyl sulfates.
Scientific Research Applications
Chemistry: Sodium undecyl sulfate is used as a surfactant in organic synthesis and as a reagent in chemical analysis. Biology: It is employed in cell biology research for lysing cells and extracting proteins. Medicine: Sodium undecyl sulfate is used in pharmaceutical formulations as an emulsifier and solubilizer. Industry: It is widely used in the production of detergents, personal care products, and cleaning agents due to its surfactant properties.
Molecular Targets and Pathways:
Surfactant Properties: Sodium undecyl sulfate acts as a surfactant by reducing surface tension, allowing it to interact with both hydrophobic and hydrophilic molecules.
Cell Lysis: In biological applications, it disrupts cell membranes by solubilizing lipids, leading to cell lysis.
Protein Extraction: It denatures proteins, making them easier to extract and analyze.
Comparison with Similar Compounds
Uniqueness:
Chain Length: Sodium undecyl sulfate has one less carbon in its alkyl chain compared to SDS, which can affect its surfactant properties and solubility.
Applications: While both compounds are used as surfactants, sodium undecyl sulfate is less commonly used in consumer products compared to SDS.
Properties
IUPAC Name |
sodium;undecyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWRKHDWHDWJHK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
